REACTION_CXSMILES
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[NH2:1][CH2:2][CH2:3][C:4]1[O:5][CH:6]=[CH:7][CH:8]=1.[CH:9](OCC)=[O:10]>>[CH:9]([NH:1][CH2:2][CH2:3][C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)=[O:10]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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NCCC=1OC=CC1
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Name
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|
Quantity
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80 mL
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Type
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reactant
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Smiles
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C(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction product is concentrated by evaporation
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Type
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DISTILLATION
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Details
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distilled in vacuo
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Name
|
|
Type
|
|
Smiles
|
C(=O)NCCC=1OC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |